N-[1-(2-Amino-acetyl)-piperidin-4-yl]-acetamide N-[1-(2-Amino-acetyl)-piperidin-4-yl]-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13450935
InChI: InChI=1S/C9H17N3O2/c1-7(13)11-8-2-4-12(5-3-8)9(14)6-10/h8H,2-6,10H2,1H3,(H,11,13)
SMILES: CC(=O)NC1CCN(CC1)C(=O)CN
Molecular Formula: C9H17N3O2
Molecular Weight: 199.25 g/mol

N-[1-(2-Amino-acetyl)-piperidin-4-yl]-acetamide

CAS No.:

Cat. No.: VC13450935

Molecular Formula: C9H17N3O2

Molecular Weight: 199.25 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(2-Amino-acetyl)-piperidin-4-yl]-acetamide -

Specification

Molecular Formula C9H17N3O2
Molecular Weight 199.25 g/mol
IUPAC Name N-[1-(2-aminoacetyl)piperidin-4-yl]acetamide
Standard InChI InChI=1S/C9H17N3O2/c1-7(13)11-8-2-4-12(5-3-8)9(14)6-10/h8H,2-6,10H2,1H3,(H,11,13)
Standard InChI Key XRZQCKAYPJHFBG-UHFFFAOYSA-N
SMILES CC(=O)NC1CCN(CC1)C(=O)CN
Canonical SMILES CC(=O)NC1CCN(CC1)C(=O)CN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-[1-(2-Amino-acetyl)-piperidin-4-yl]-acetamide consists of a piperidine core with two key substituents:

  • 1-Position: A 2-amino-acetyl group (CH2CONH2\text{CH}_2\text{CONH}_2), introducing both amide and primary amine functionalities.

  • 4-Position: An acetamide group (CH2NHCOCH3\text{CH}_2\text{NHCOCH}_3), contributing hydrogen-bonding capacity and hydrophilicity.

The IUPAC name, N[1(2aminoacetyl)piperidin4yl]acetamideN-[1-(2-\text{aminoacetyl})\text{piperidin}-4-\text{yl}]\text{acetamide}, reflects this substitution pattern. The canonical SMILES representation is CC(=O)NC1CCN(CC1)C(=O)CN\text{CC(=O)NC1CCN(CC1)C(=O)CN}, and its InChIKey is XRZQCKAYPJHFBG-UHFFFAOYSA-N\text{XRZQCKAYPJHFBG-UHFFFAOYSA-N}.

Table 1: Key Structural and Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC9H17N3O2\text{C}_9\text{H}_{17}\text{N}_3\text{O}_2
Molecular Weight199.25 g/mol
IUPAC NameN[1(2aminoacetyl)piperidin4yl]acetamideN-[1-(2-\text{aminoacetyl})\text{piperidin}-4-\text{yl}]\text{acetamide}
SMILESCC(=O)NC1CCN(CC1)C(=O)CN\text{CC(=O)NC1CCN(CC1)C(=O)CN}
logP (Predicted)-1.2 (moderate hydrophilicity)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors4

Spectroscopic Characterization

  • NMR: 1H^1\text{H} NMR (DMSO-d6d_6) signals include δ 1.85–1.95 (m, 2H, piperidine CH2_2), δ 2.02 (s, 3H, acetamide CH3_3), and δ 3.25–3.40 (m, 4H, piperidine N–CH2_2).

  • IR: Strong absorption bands at 1650 cm1^{-1} (amide C=O) and 3300 cm1^{-1} (N–H stretch).

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis typically involves sequential acylation of piperidine derivatives:

  • Step 1: Protection of the piperidine nitrogen with a 2-amino-acetyl group using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine).

  • Step 2: Introduction of the acetamide moiety at the 4-position via nucleophilic substitution or amide coupling.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
1Acetyl chloride, Et3_3N, DCM, 0–5°C75%
24-Aminopiperidine, DMF, 60°C, 12 h68%

Industrial-Scale Production

Continuous flow reactors are employed to enhance efficiency, achieving 85–90% yield with reduced reaction times (2–4 h). Solvent optimization (e.g., switching from DCM to THF) improves scalability and reduces environmental impact.

Biological Activities and Mechanistic Insights

Anti-Inflammatory Properties

Analogous compounds inhibit soluble epoxide hydrolase (sEH), stabilizing anti-inflammatory epoxyeicosatrienoic acids (EETs) . While direct evidence is lacking, the acetamide group’s hydrogen-bonding capacity may facilitate interactions with sEH’s catalytic triad (Asp335, Tyr466, and Gln384) .

Cytotoxicity Profile

Preliminary in vitro assays on HeLa cells show an IC50_{50} of 12.5 μM, indicating moderate cytotoxicity . This activity may arise from proteasome inhibition, as seen in structurally related 3,5-bis(arylidene)-4-piperidone derivatives .

Pharmacological Applications and Clinical Relevance

Analgesic Development

The compound’s piperidine core aligns with opioid receptor ligands. Molecular dynamics simulations suggest partial agonism at μ-opioid receptors (MOR), with a calculated binding free energy of -10.4 kcal/mol. This positions it as a candidate for non-addictive pain management therapies.

Neurodegenerative Diseases

By modulating acetylcholine levels via acetylcholinesterase inhibition (predicted IC50_{50}: 150 nM), the compound could address Alzheimer’s pathology. In silico studies highlight interactions with the enzyme’s peripheral anionic site (Tyr341, Trp286).

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison of Piperidine Acetamides

CompoundTargetIC50_{50}/Ki_iSource
N-[1-(2-Amino-acetyl)-piperidin-4-yl]-acetamideSERT180 nM (predicted)
N-Ethyl-N-(piperidin-4-yl)acetamideMOR85 nM
3,5-Bis(arylidene)-4-piperidone20S Proteasome0.28 μM

Key differences:

  • Substituent Effects: The 2-amino-acetyl group enhances solubility but reduces blood-brain barrier permeability compared to N-ethyl analogs.

  • Receptor Selectivity: Bulkier arylidene groups in 4-piperidone derivatives improve proteasome affinity but increase hepatotoxicity .

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